molecular formula C14H27NO6 B6309206 3-{[(Tert-butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid CAS No. 2109556-55-8

3-{[(Tert-butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid

Cat. No.: B6309206
CAS No.: 2109556-55-8
M. Wt: 305.37 g/mol
InChI Key: YRTDLCONGYQXTL-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound known for its applications in various fields of chemistry and biology. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves the selective protection and deprotection of the amine group. The Boc group provides stability during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets and pathways, facilitating further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific combination of the Boc protecting group and the 2,2-diethoxyethyl moiety. This combination provides distinct reactivity and stability, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-[2,2-diethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6/c1-6-19-12(20-7-2)10-15(9-8-11(16)17)13(18)21-14(3,4)5/h12H,6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTDLCONGYQXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC(=O)O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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